

# (S)-3-Hydroxy-5Z-Dodecenoyl-CoA chemical formula and molecular weight.

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## Compound of Interest

Compound Name: (S)-3-Hydroxy-5Z-Dodecenoyl-CoA

Cat. No.: B15552771

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## An In-depth Technical Guide to (S)-3-Hydroxy-5Z-Dodecenoyl-CoA

This technical guide provides comprehensive information on the chemical properties of **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA**, a key intermediate in the beta-oxidation of unsaturated fatty acids. This document is intended for researchers, scientists, and professionals involved in drug development and metabolic research.

## Chemical and Physical Properties

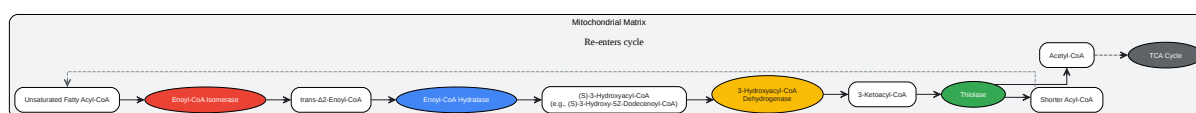
**(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** is a derivative of coenzyme A and an intermediate in the metabolic breakdown of dodecenoic acid. Its specific stereochemistry and the position of the double bond are crucial for its recognition by and processing through the enzymatic machinery of fatty acid oxidation.

Property	Value
Chemical Formula	C33H56N7O18P3S <sup>[1]</sup>
Monoisotopic Mass	963.26154 Da <sup>[1]</sup>

## Metabolic Significance: Role in Beta-Oxidation

**(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** is an intermediate in the mitochondrial beta-oxidation pathway of unsaturated fatty acids. The breakdown of fatty acids is a central process for energy production in many organisms.[2][3] The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, releasing acetyl-CoA in each cycle.[2][3]

The presence of a cis double bond, as in **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA**, requires additional enzymatic steps compared to the oxidation of saturated fatty acids. The following diagram illustrates a generalized workflow for the beta-oxidation of an unsaturated fatty acid, highlighting the position of intermediates like **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA**.



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Caption: Beta-Oxidation of Unsaturated Fatty Acids.

## Experimental Protocols

The study of fatty acid metabolism often involves the in-vitro reconstitution of the beta-oxidation pathway. A common experimental approach to characterize the enzymatic conversion of **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** would involve the following steps:

- **Enzyme Purification:** The specific 3-hydroxyacyl-CoA dehydrogenase involved in the metabolism of this substrate would be purified, typically through affinity chromatography or other protein purification techniques.
- **Substrate Synthesis:** Radiolabeled or isotopically labeled **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** would be chemically synthesized to allow for the tracking of the reaction products.

- In-Vitro Assay:
  - A reaction mixture is prepared containing the purified dehydrogenase, the synthesized **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** substrate, and the necessary cofactor (typically NAD<sup>+</sup>).
  - The reaction is incubated at a controlled temperature (e.g., 37°C).
  - Aliquots are taken at various time points and the reaction is quenched.
- Product Analysis: The reaction products are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a radiation detector to identify and quantify the formation of 3-ketoacyl-CoA.
- Kinetic Analysis: By varying the substrate concentration, the kinetic parameters of the enzyme ( $K_m$  and  $V_{max}$ ) for **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** can be determined.

This in-depth guide provides foundational knowledge for researchers working with **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** and related metabolic pathways. The provided data and conceptual workflow serve as a valuable resource for experimental design and data interpretation in the fields of biochemistry and drug discovery.

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## References

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